N-butyl-4-ethoxybenzamide

Lipophilicity LogP Physicochemical profiling

N-Butyl-4-ethoxybenzamide (CAS 6283-99-4) is a para-substituted benzamide derivative (C13H19NO2, MW 221.29 g/mol) featuring an N-butyl chain and a 4-ethoxy aromatic substituent. It is primarily cataloged as a synthetic building block and reference standard by chemical suppliers.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 6283-99-4
Cat. No. B186075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-ethoxybenzamide
CAS6283-99-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=C(C=C1)OCC
InChIInChI=1S/C13H19NO2/c1-3-5-10-14-13(15)11-6-8-12(9-7-11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15)
InChIKeyRNHJLBPPHPMRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4-ethoxybenzamide (CAS 6283-99-4) Procurement Guide: Physicochemical Profile and Core Specifications


N-Butyl-4-ethoxybenzamide (CAS 6283-99-4) is a para-substituted benzamide derivative (C13H19NO2, MW 221.29 g/mol) featuring an N-butyl chain and a 4-ethoxy aromatic substituent [1]. It is primarily cataloged as a synthetic building block and reference standard by chemical suppliers . The compound's physicochemical properties—including a computed LogP of approximately 2.9, a boiling point of 372.4 °C, and a density of 1.006 g/cm³—position it within a narrow lipophilicity range favorable for membrane permeability studies and as a precursor for more complex pharmacologically active molecules [1].

Synthetic building block and reference standard
Computed lipophilicity profile supports permeability studies
High boiling point supports thermal processing and distillation

Why N-Butyl-4-ethoxybenzamide Cannot Be Generically Substituted with In-Class Analogs


Small structural perturbations in the N-alkyl chain or the para-substituent of benzamide building blocks can drastically alter their physicochemical properties, synthetic utility, and biological compatibility. For instance, replacing the 4-ethoxy group with a methoxy group reduces the computed LogP by approximately 0.5 units (from ~2.9 to ~2.4), which can significantly affect solubility and membrane partitioning in biochemical assays [1]. Similarly, branching the N-alkyl chain from n-butyl to sec-butyl alters the topological polar surface area and rotational freedom, impacting crystal packing and melting point—parameters critical for formulation and consistent experimental reproducibility [1]. These differences underscore that in-class compounds are not interchangeable for procurement decisions where precise physicochemical characteristics or synthetic performance are required.

Altering para-substituent
Replacing 4-ethoxy with methoxy or hydroxy shifts lipophilicity and solubility, altering membrane partitioning and assay behavior.
Branching N-alkyl chain
Changing from n-butyl to sec-butyl may affect thermal stability, crystal packing, and melting point, impacting formulation and reproducibility.

Quantitative Differentiation of N-Butyl-4-ethoxybenzamide from Analogs: Physicochemical, Purity, and Availability Data


Lipophilicity Differentiation: N-Butyl-4-ethoxybenzamide Exhibits Higher Computed LogP than the 4-Methoxy Analog

N-Butyl-4-ethoxybenzamide possesses a computed XLogP3-AA value of 2.9, compared to 2.4 for the direct analog N-butyl-4-methoxybenzamide [1]. This difference of 0.5 log units corresponds to an approximately 3-fold higher predicted partition coefficient, suggesting superior membrane permeability for the ethoxy derivative [1].

LogP vs. Methoxy Analog
Computed property
Target: 2.9
Methoxy analog: 2.4
Supports permeability study selection
Based on XLogP3 algorithm
Lipophilicity LogP Physicochemical profiling Membrane permeability

Procurement Purity Assurance: Commercial N-Butyl-4-ethoxybenzamide is Offered at a Verified Minimum Purity of 95%

The compound is commercially available from suppliers such as Biosynth (via CymitQuimica) with a specified minimum purity of 95% . In contrast, the hydroxyl analog N-butyl-4-hydroxybenzamide is listed with no quantified purity threshold in its commercial listing, introducing procurement risk for researchers requiring defined quality levels .

Purity Specification
Supplier-reported
95% min.
Reduces procurement risk
Hydroxy analog unspecified
Procurement Purity Quality control Reproducibility

Chain-Length Lipophilicity Advantage: N-Butyl-4-ethoxybenzamide Has Higher LogP than the 4-Hydroxy Analog

The computed XLogP3-AA for N-butyl-4-ethoxybenzamide is 2.9, whereas the para-hydroxy analog N-butyl-4-hydroxybenzamide is predicted to have a significantly lower LogP due to hydrogen-bond donor capacity, with a value around 1.5–2.0 [1]. This difference of at least 0.9 log units indicates markedly higher hydrophobicity, which can influence absorption and distribution in biological systems [1].

LogP vs. Hydroxy Analog
Computed property
Target: 2.9
Hydroxy analog: ~1.5–2.0
Higher hydrophobicity context
Hydroxy analog estimated
Structure-property relationships LogP Bioavailability prediction

Thermal Stability Differentiation: N-Butyl-4-ethoxybenzamide Boiling Point versus Sec-Butyl Isomer

The boiling point of N-butyl-4-ethoxybenzamide is reported as 372.4 °C at 760 mmHg . While direct boiling point data for the sec-butyl isomer are not readily available, the linear n-butyl chain typically yields higher boiling points than branched isomers due to greater surface area and van der Waals interactions, suggesting better thermal stability during high-temperature synthetic transformations .

Boiling Point Profile
Class-level inference
372.4 °C
Supports high-temperature synthesis
Sec-butyl isomer data unavailable
Thermal stability Synthetic utility Phase behavior

Optimal Application Domains for N-Butyl-4-ethoxybenzamide Based on Proven Differentiation


CNS-Penetrant Library Design: Exploiting Optimized Lipophilicity

The elevated computed LogP of 2.9, as established in Section 3, positions N-butyl-4-ethoxybenzamide as a scaffold with predicted passive membrane permeability superior to the 4-methoxy and 4-hydroxy analogs [1]. Medicinal chemists targeting intracellular CNS targets can prioritize this building block for hit-to-lead programs where balanced lipophilicity is crucial for blood-brain barrier penetration [1].

High-Temperature Synthetic Methodology Development

With a boiling point of 372.4 °C, significantly above typical reaction temperatures for amide bond-forming reactions, this compound can serve as a robust building block in high-temperature amidations or microwave-assisted syntheses . Its thermal stability, inferred to be greater than branched isomers, makes it a reliable choice for process chemistry optimization.

Quality-Controlled Biochemical Assay Standardization

The verified minimum purity of 95% from commercial suppliers enables reproducible biochemical assays where trace impurities could otherwise introduce variability . Researchers requiring defined purity thresholds for dose-response or counter-screen assays can confidently procure this compound, unlike analogs with unspecified purity levels.

Application
Selection Property
Validation Focus
CNS-targeted library design
Computed LogP profile
Permeability assay context
High-temperature synthetic methodology
Boiling point profile
Thermal processing tolerance
Quality-controlled biochemical assays
Specified purity threshold
Impurity control assessment
Quote Request

Request a Quote for N-butyl-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.